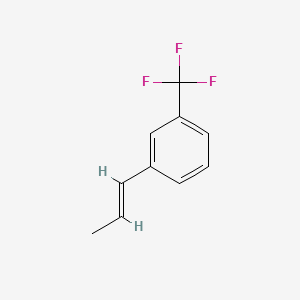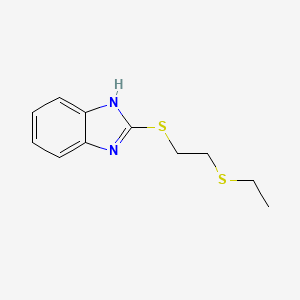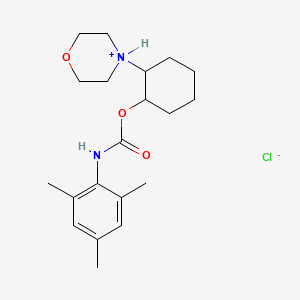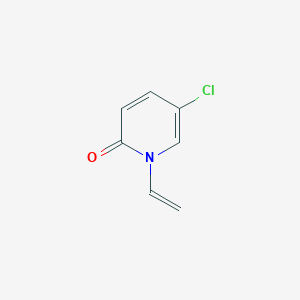
5-Chloro-1-vinyl-2-pyridone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-vinyl-2-pyridone: is a heterocyclic compound that belongs to the class of pyridones. Pyridones are six-membered rings containing a nitrogen atom and a carbonyl group. The presence of a chlorine atom at the 5-position and a vinyl group at the 1-position makes this compound unique. Pyridones, including this compound, have garnered significant attention due to their versatile applications in various fields such as biology, chemistry, and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-vinyl-2-pyridone can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-pyridone with acetylene under specific conditions. This reaction typically requires a palladium catalyst and microwave irradiation to yield the desired product in good-to-high yields . Another method involves the use of multi-component reactions (MCRs) that include the reaction of 5-chloro-2-pyridone with vinyl halides in the presence of a base .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly important in industrial settings .
化学反应分析
Types of Reactions: 5-Chloro-1-vinyl-2-pyridone undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The carbonyl group in the pyridone ring can be reduced to form hydroxypyridines.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Hydroxypyridines.
Substitution: Amino or thiol-substituted pyridones.
科学研究应用
Chemistry: 5-Chloro-1-vinyl-2-pyridone is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts .
Biology: In biological research, this compound derivatives have shown potential as enzyme inhibitors and receptor modulators. These compounds can be used to study the mechanisms of various biological processes and develop new therapeutic agents .
Medicine: The compound and its derivatives have been investigated for their potential medicinal properties, including antimicrobial, anti-inflammatory, and anticancer activities. Their ability to interact with specific molecular targets makes them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and fluorescent materials. Its chemical stability and reactivity make it suitable for various applications in material science .
作用机制
The mechanism of action of 5-Chloro-1-vinyl-2-pyridone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a hydrogen bond donor and acceptor, allowing it to form stable complexes with its targets. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Molecular Targets and Pathways:
Enzymes: this compound derivatives can inhibit the activity of enzymes involved in key metabolic pathways, such as kinases and proteases.
Receptors: The compound can bind to receptors, modulating their activity and influencing cellular signaling pathways.
相似化合物的比较
5-Chloro-2-pyridone: Lacks the vinyl group, making it less reactive in certain chemical reactions.
1-Vinyl-2-pyridone: Lacks the chlorine atom, which affects its chemical reactivity and biological activity.
5-Bromo-1-vinyl-2-pyridone: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications
Uniqueness: 5-Chloro-1-vinyl-2-pyridone is unique due to the presence of both the chlorine atom and the vinyl group. This combination enhances its reactivity and allows for the formation of a wide range of derivatives with diverse applications in various fields .
属性
CAS 编号 |
22109-28-0 |
|---|---|
分子式 |
C7H6ClNO |
分子量 |
155.58 g/mol |
IUPAC 名称 |
5-chloro-1-ethenylpyridin-2-one |
InChI |
InChI=1S/C7H6ClNO/c1-2-9-5-6(8)3-4-7(9)10/h2-5H,1H2 |
InChI 键 |
DOKVVXAHHPWUNC-UHFFFAOYSA-N |
规范 SMILES |
C=CN1C=C(C=CC1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


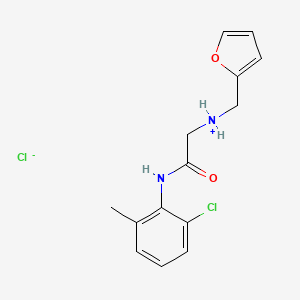
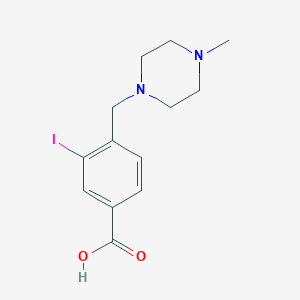
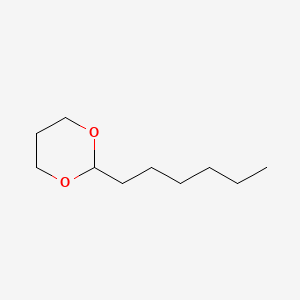
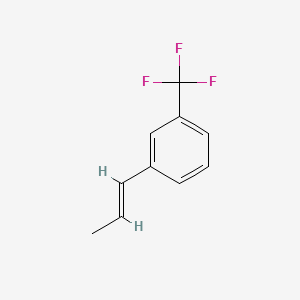
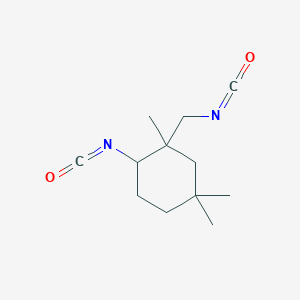
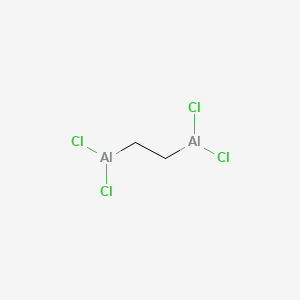
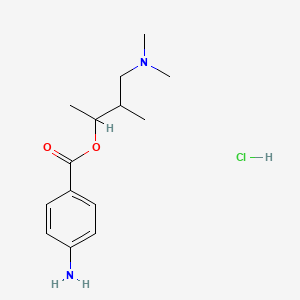
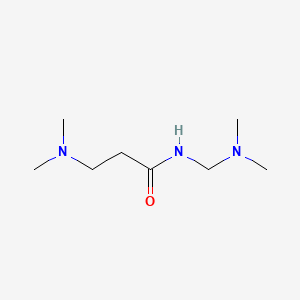
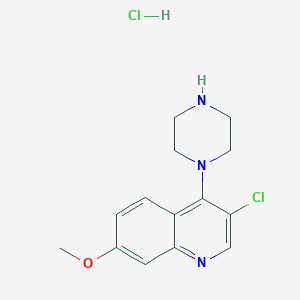
![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
